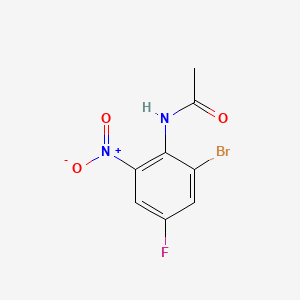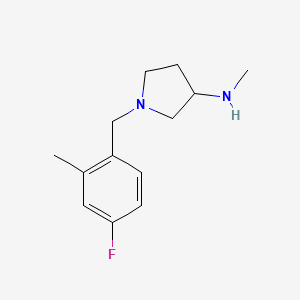
Pomalidomide-5'-C6-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-C6-acid is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma. Pomalidomide itself is a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide . It has shown significant efficacy in cases where other treatments, such as lenalidomide, have failed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C6-acid involves a multi-step process. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This reaction yields 3-(3-nitrophthalimido)-piperidine-2,6-dione, which is then further processed to obtain pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide-5’-C6-acid typically involves large-scale synthesis using continuous flow methods. This approach allows for better control over reaction conditions and yields, making it feasible for large-scale production .
化学反応の分析
Types of Reactions
Pomalidomide-5’-C6-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Pomalidomide-5’-C6-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
Pomalidomide-5’-C6-acid exerts its effects through multiple mechanisms. It acts as an immunomodulatory agent with antineoplastic activity, inhibiting the proliferation and inducing apoptosis of various tumor cells . It also downregulates the interaction between multiple myeloma cells and the bone marrow microenvironment, which is crucial for disease progression .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound from which pomalidomide is derived.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C6-acid is more potent than both thalidomide and lenalidomide, making it effective in cases where these drugs fail . Its unique structure allows for better efficacy and a different side effect profile, making it a valuable addition to the therapeutic arsenal against multiple myeloma .
特性
分子式 |
C20H23N3O6 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]heptanoic acid |
InChI |
InChI=1S/C20H23N3O6/c24-16-9-8-15(18(27)22-16)23-19(28)13-7-6-12(11-14(13)20(23)29)21-10-4-2-1-3-5-17(25)26/h6-7,11,15,21H,1-5,8-10H2,(H,25,26)(H,22,24,27) |
InChIキー |
YDWPUGHCLUSXPB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)


![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)

